Ac-Arg-Gly-Lys(Ac)-AMC
Overview
Description
“Ac-Arg-Gly-Lys(Ac)-AMC” is a biochemical used for proteomics research . It’s also known as "Ac-RGK (Ac)-MCA" . It’s used as a control for two-step histone deacetylase assay .
Molecular Structure Analysis
The molecular formula of “Ac-Arg-Gly-Lys(Ac)-AMC” is C28H40N8O7 and its molecular weight is 600.68 .Scientific Research Applications
Multimeric Forms of Peptides in Cancer Research
Multimeric forms of peptides, such as Ac-Y16, derived from laminin B1 chain like Tyr-Ile-Gly-Ser-Arg (YIGSR), have shown significant results in decreasing tumor growth and metastasis. This demonstrates the potential of Ac-Arg-Gly-Lys(Ac)-AMC related peptides in cancer therapy and research (Nomizu et al., 1993).
Structural Requirements for Biological Activity
The structure of peptides, including variations similar to Ac-Arg-Gly-Lys(Ac)-AMC, plays a crucial role in biological activities. For instance, analogs of desArg(9)-Lys-bradykinin, where the central tetrapeptide is replaced with different spacers, show variable activities at the B1 receptor. This highlights the importance of structural elements in peptides like Ac-Arg-Gly-Lys(Ac)-AMC for specific biological functions (Rovero et al., 2001).
Dendrons in Adenylyl Cyclase Signaling Systems
Dendrons containing sequences similar to Ac-Arg-Gly-Lys(Ac)-AMC have been studied for their effects on adenylyl cyclase signaling systems. These studies contribute to understanding the molecular mechanisms of signaling pathways relevant to diseases and potential therapeutic interventions (Shpakov et al., 2004).
Stability in Collagen Triple-helix
Peptides containing Gly-Pro-Arg, similar to Ac-Arg-Gly-Lys(Ac)-AMC, have been found to confer stability in the collagen triple-helix, suggesting their potential role in collagen-related biological processes and diseases (Yang et al., 1997).
Glycation Endproducts from Model Compounds
Research on the formation of advanced glycation endproducts using model compounds, including peptides like Ac-Arg-Gly-Lys(Ac)-AMC, helps in understanding the biochemical pathways involved in aging and age-related diseases (Argirova et al., 1999).
properties
IUPAC Name |
(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32)/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKINWCDDLXSZ-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Arg-Gly-Lys(Ac)-AMC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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